

# Structure and properties of (3-Methoxybenzyl)triphenylphosphonium salt

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## Compound of Interest

**Compound Name:** (3-Methoxybenzyl)triphenylphosphonium chloride

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An In-Depth Technical Guide to (3-Methoxybenzyl)triphenylphosphonium Salt for Advanced Research Applications

**Authored by: A Senior Application Scientist**

## Foreword: Beyond a Reagent - A Molecular Tool

In the landscape of modern organic synthesis and medicinal chemistry, certain reagents transcend their roles as mere reactants to become enabling tools for complex molecular construction and biological inquiry. (3-Methoxybenzyl)triphenylphosphonium salt, most commonly encountered as its chloride or bromide variant, is a prime example of such a tool. While it is fundamentally a precursor for the Wittig reaction—a cornerstone of alkene synthesis—its utility has expanded significantly.<sup>[1][2][3]</sup> The lipophilic, cationic nature of the triphenylphosphonium moiety has opened new avenues in drug development, particularly for targeting mitochondria.<sup>[4][5][6]</sup>

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the structure, properties, and reactivity of this versatile salt. We will explore the causality behind synthetic protocols, delve into the mechanistic nuances of its core reactions, and contextualize its application in the demanding field of pharmaceutical sciences.

# Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a reagent is critical for its effective application. The (3-Methoxybenzyl)triphenylphosphonium cation's structure is a careful balance of steric and electronic features that dictate its reactivity and physical behavior.

## Structural and Chemical Identity

The molecule consists of a central phosphorus atom bonded to three phenyl rings and one 3-methoxybenzyl group, forming a tetrahedral geometry. This arrangement creates a bulky, sterically hindered cation. The positive charge is delocalized across the phenyl rings, contributing to its stability and lipophilicity.<sup>[5]</sup>

- IUPAC Name: (3-methoxyphenyl)methyl-triphenylphosphanium chloride<sup>[7]</sup>
- CAS Number: 18880-05-2<sup>[7]</sup>
- Molecular Formula: C<sub>26</sub>H<sub>24</sub>ClOP<sup>[7]</sup>

## Physicochemical Data

The quantitative properties of **(3-Methoxybenzyl)triphenylphosphonium chloride** are summarized below. These data are essential for experimental design, including solvent selection and purification strategies.

Property	Value	Source
Molecular Weight	418.9 g/mol	<sup>[7]</sup>
Appearance	White to off-white crystalline powder	
Melting Point	268 °C (with decomposition)	
Purity	Typically >98.0%	

## Spectral Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

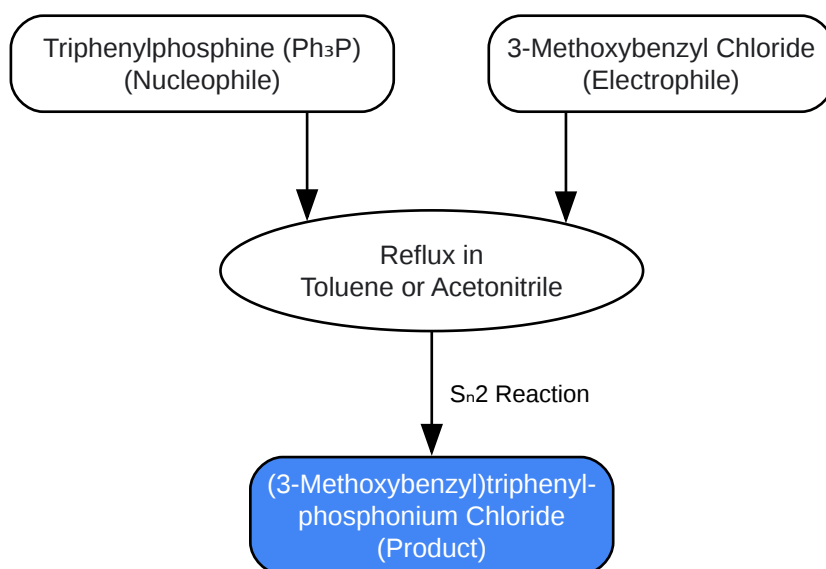
- $^1\text{H}$  NMR: The proton NMR spectrum is characterized by complex multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the protons of the three triphenylphosphine rings. The methoxy group ( $-\text{OCH}_3$ ) protons typically appear as a sharp singlet around 3.8 ppm. The benzylic methylene protons ( $-\text{CH}_2-\text{P}$ ) adjacent to the phosphorus atom are also distinctive, often appearing as a doublet due to coupling with the  $^{31}\text{P}$  nucleus.
- $^{13}\text{C}$  NMR: The carbon spectrum will show a number of signals in the aromatic region. The methoxy carbon signal is expected around 55 ppm. The benzylic carbon will be coupled to phosphorus.
- $^{31}\text{P}$  NMR: The phosphorus-31 NMR spectrum is a key identifier for phosphonium salts. It typically shows a single resonance, confirming the presence of the tetracoordinate phosphorus atom.[\[8\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic rings, C-O stretching for the methoxy group, and vibrations associated with the P-Ph bonds.

## Synthesis: From Precursors to Phosphonium Salt

The most common and reliable method for synthesizing (3-Methoxybenzyl)triphenylphosphonium salts is through a direct  $\text{S}_{\text{N}}2$  reaction between triphenylphosphine and a suitable 3-methoxybenzyl halide.[\[3\]](#)[\[10\]](#)

## Synthesis Workflow Diagram

The following diagram illustrates the straightforward, two-component synthesis pathway.



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Caption: S<sub>n</sub>2 synthesis of the target phosphonium salt.

## Detailed Experimental Protocol

This protocol provides a robust method for laboratory-scale synthesis.

Objective: To synthesize **(3-Methoxybenzyl)triphenylphosphonium chloride**.

Materials:

- Triphenylphosphine (1.0 eq)
- 3-Methoxybenzyl chloride (1.05 eq)
- Anhydrous Toluene (or Acetonitrile)
- Diethyl ether (for washing)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

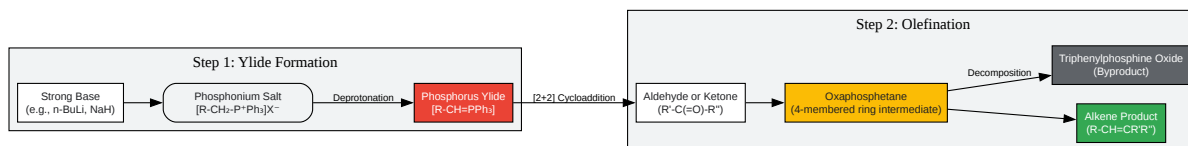
- **Reactor Setup:** Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Causality: An inert atmosphere is crucial as triphenylphosphine can slowly oxidize in air at elevated temperatures.
- **Reagent Addition:** Charge the flask with triphenylphosphine (1.0 eq) and anhydrous toluene. Stir the mixture until the phosphine is fully dissolved.
- **Initiation:** Add 3-Methoxybenzyl chloride (1.05 eq) to the solution. A slight excess of the alkyl halide ensures complete consumption of the more valuable triphenylphosphine.
- **Reaction:** Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The solid phosphonium salt product will precipitate from the solution as it forms. Causality: The  $S_N2$  reaction rate is significantly increased at higher temperatures. Toluene is a good solvent choice as the starting materials are soluble, but the ionic product is not, driving the reaction forward via Le Châtelier's principle.
- **Isolation:** After the reaction period, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.
- **Purification:** Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials and triphenylphosphine oxide. Causality: Diethyl ether is an excellent washing solvent as the nonpolar starting materials are soluble in it, while the highly polar phosphonium salt is insoluble.
- **Drying:** Dry the purified white solid under vacuum to yield the final product.

## The Wittig Reaction: A Pillar of Alkene Synthesis

The primary application of (3-Methoxybenzyl)triphenylphosphonium salt is as a precursor to a phosphorus ylide (or phosphorane), the key intermediate in the Wittig reaction.<sup>[1][2][11]</sup> This reaction is unparalleled for its ability to form a carbon-carbon double bond at a specific location by coupling a carbonyl compound with the ylide.

### Mechanistic Pathway

The reaction proceeds through a well-established, multi-step mechanism.



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Caption: The two-stage mechanism of the Wittig Reaction.

#### Mechanistic Insights:

- **Ylide Generation:** The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a strong base (e.g., n-butyllithium, sodium hydride) as the pKa of this proton is relatively high.<sup>[10][12]</sup> The choice of base and solvent can influence the stereochemical outcome (E/Z ratio) of the final alkene.<sup>[11][12]</sup>
- **Cycloaddition:** The resulting ylide, a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Modern understanding favors a concerted [2+2] cycloaddition mechanism, directly forming a four-membered oxaphosphetane intermediate under lithium-free conditions.<sup>[2]</sup>
- **Decomposition:** The oxaphosphetane intermediate is unstable and rapidly collapses. The thermodynamic driving force for this step is the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPO), which propels the reaction to completion.<sup>[3]</sup>

## Sample Protocol: Wittig Olefination

**Objective:** To synthesize 3-methoxy-stilbene from benzaldehyde using **(3-Methoxybenzyl)triphenylphosphonium chloride**.

**Materials:**

- **(3-Methoxybenzyl)triphenylphosphonium chloride** (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- Benzaldehyde (1.0 eq)
- Standard aqueous workup and extraction solvents (e.g., ethyl acetate, brine)

#### Procedure:

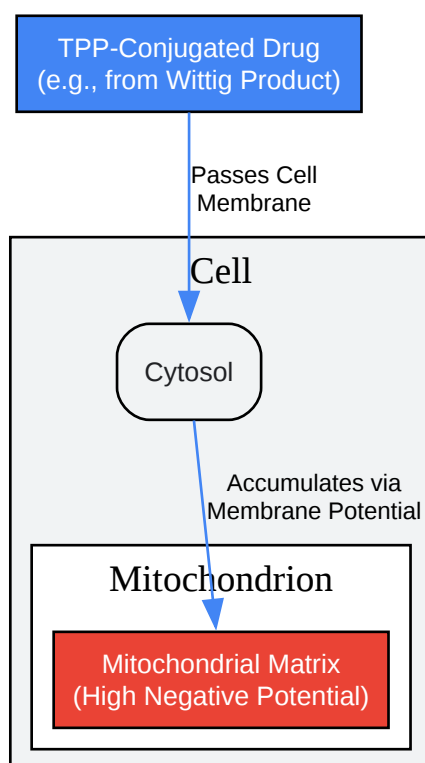
- **Ylide Preparation:** Suspend the phosphonium salt (1.0 eq) in anhydrous THF in a dry, inert-atmosphere flask. Cool the suspension to 0°C.
- **Deprotonation:** Carefully add NaH (1.1 eq) portion-wise. **Self-Validation:** The formation of the ylide is typically accompanied by a color change to deep red or orange and the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
- **Carbonyl Addition:** Cool the ylide solution back to 0°C. Add benzaldehyde (1.0 eq) dropwise via syringe.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight. **Self-Validation:** The disappearance of the ylide's characteristic color indicates the reaction is proceeding.
- **Quenching & Workup:** Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

## Applications in Drug Development and Medicinal Chemistry

The triphenylphosphonium (TPP) cation is not merely an inert scaffold; it is a functional "mitochondriotropic" vector. This property has made TPP-containing molecules, including our subject compound, valuable in pharmaceutical research.[1][4][13]

## Mitochondrial Targeting

Mitochondria maintain a large negative membrane potential. Delocalized lipophilic cations, like the TPP moiety, can readily pass through cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by this potential.[5][6] This allows for the targeted delivery of therapeutic agents directly to the mitochondria, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][13]



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Caption: Use of the TPP cation for targeted drug delivery to mitochondria.

## Synthetic Building Block

Beyond its direct use, (3-Methoxybenzyl)triphenylphosphonium salt is a versatile building block. The Wittig reaction enables its incorporation into larger, more complex molecules. The resulting



stilbene-like structures can serve as scaffolds for developing novel therapeutics, such as anticancer chalcones or inhibitors of specific signaling pathways.[1][14] The methoxy group provides a handle for further chemical modification, allowing for the fine-tuning of a drug candidate's properties.

## Safety, Handling, and Storage

Proper handling of phosphonium salts is essential for laboratory safety. While not acutely toxic, they are irritants and require careful management.[15][16]

### Hazard Identification:

- Skin Irritation: Causes skin irritation (H315).[7]
- Eye Irritation: Causes serious eye irritation (H319).[7]
- Allergic Reaction: May cause an allergic skin reaction.[15]

### Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or fluorinated rubber gloves, and safety glasses or goggles.[15]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
- Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid generating dust.[15]

### Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3-Methoxybenzyl)triphenylphosphonium Chloride | C<sub>26</sub>H<sub>24</sub>ClOP | CID 11407464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. cloudfront.zoro.com [cloudfront.zoro.com]
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